Cas no 97986-34-0 (Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate)

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate structure
97986-34-0 structure
商品名:Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate
CAS番号:97986-34-0
MF:C12H16O4S
メガワット:256.318042755127
MDL:MFCD16620977
CID:750795
PubChem ID:13961807

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate 化学的及び物理的性質

名前と識別子

    • Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate
    • 2H-Pyran-4-ol, tetrahydro-, 4-methylbenzenesulfonate
    • Oxan-4-yl 4-methylbenzenesulfonate
    • 4-Methylbenzenesulfonic acid tetrahydro-2H-pyran-4-yl ester
    • Tetrahydropyran-4-yl 4-methylbenzenesulfonate
    • Tetrahydropyran-4-yl tosylate
    • Toluene-4-sulfonic acid tetrahydropyran-4-yl ester
    • 97986-34-0
    • p-toluenesulfonic acid tetrahydropyran-4-yl ester
    • DA-00078
    • MFCD16620977
    • CS-0038673
    • tetrahydro-2H-pyran-4-yl-4-methylbenzenesulfonate
    • Oxan-4-yl 4-methylbenzene-1-sulfonate
    • Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate, AldrichCPR
    • SCHEMBL435571
    • AS-68135
    • DTXSID60553365
    • toluene-4-sulfonic acid tetrahydro-pyran-4-yl ester
    • XDA98634
    • AKOS015855082
    • Tetrahydro-2H-pyran-4-yl4-methylbenzenesulfonate
    • SY258981
    • Tetrahydro-2H-pyran-4-yl Tosylate
    • 4-tosyloxytetrahydropyran
    • Tetrahydro-2H-pyran-4-yl p-tosylate
    • 4-(4-methylphenylsulfonyloxy)tetrahydropyran
    • AB7772
    • ZEERHWXRRLRIQO-UHFFFAOYSA-N
    • EN300-132042
    • MDL: MFCD16620977
    • インチ: 1S/C12H16O4S/c1-10-2-4-12(5-3-10)17(13,14)16-11-6-8-15-9-7-11/h2-5,11H,6-9H2,1H3
    • InChIKey: ZEERHWXRRLRIQO-UHFFFAOYSA-N
    • ほほえんだ: O=S(C1C=CC(C)=CC=1)(OC1CCOCC1)=O

計算された属性

  • せいみつぶんしりょう: 256.07693016g/mol
  • どういたいしつりょう: 256.07693016g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 319
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 61Ų

じっけんとくせい

  • 密度みつど: 1.26±0.1 g/cm3(Predicted)
  • ふってん: 398.4±35.0 °C(Predicted)

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DP073-5g
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate
97986-34-0 98%
5g
3191.0CNY 2021-07-18
Ambeed
A146416-100mg
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate
97986-34-0 98%
100mg
$18.0 2025-02-25
Enamine
EN300-132042-0.1g
oxan-4-yl 4-methylbenzene-1-sulfonate
97986-34-0
0.1g
$314.0 2023-06-06
Enamine
EN300-132042-0.25g
oxan-4-yl 4-methylbenzene-1-sulfonate
97986-34-0
0.25g
$328.0 2023-06-06
Fluorochem
215088-1g
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate
97986-34-0 95%
1g
£84.00 2022-03-01
Alichem
A019088906-5g
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate
97986-34-0 95%
5g
$354.24 2023-08-31
Chemenu
CM181988-5g
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate
97986-34-0 95%
5g
$307 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DP073-200mg
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate
97986-34-0 98%
200mg
259.0CNY 2021-07-18
eNovation Chemicals LLC
Y1002122-5g
Oxan-4-yl 4-methylbenzenesulfonate
97986-34-0 95%
5g
$350 2024-07-24
Ambeed
A146416-5g
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate
97986-34-0 98%
5g
$252.0 2025-02-25

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
1.2 Reagents: Water
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ごうせいかいろ 2

はんのうじょうけん
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1.2 Reagents: Hydrochloric acid ,  Water ;  cooled
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ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Trimethylammonium chloride Solvents: Dichloromethane ;  10 min, rt; rt → 0 °C
1.2 17 h, rt
1.3 Reagents: N,N′-Dimethylethylenediamine Solvents: Water
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1,3-Thiazol-2-ylbenzamides as P2X purinoceptor antagonists and their preparation
, World Intellectual Property Organization, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  25 °C; 24 h, 25 °C
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8-Substituted styryl xanthine derivative, preparation and application for treating diseases associated with adenosine A2A receptor
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ごうせいかいろ 5

はんのうじょうけん
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1.2 Reagents: Hydrochloric acid ;  pH 2 - 3
リファレンス
Preparation of (dihydrooxopyrazolo)pyridopyrazine carboxylic acid and its application in treatment and prevention of hepatitis B virus infection
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ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Pyridine ;  10 °C; 10 °C → rt; 18 h, rt
リファレンス
Preparation of cyanodimethylmethyl-isoxazoles and -[1,3,4]thiadiazoles as CB2 cannabinoid receptor agonists for therapy
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ごうせいかいろ 7

はんのうじょうけん
1.1 Solvents: Pyridine ;  10 °C; 10 °C → rt; 18 h, rt
リファレンス
Preparation of cyano-substituted indole compounds and uses thereof as LSD1 inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  16 h, 50 °C
リファレンス
2H-Indazole derivatives as IRAK4 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Solvents: Toluene
リファレンス
Processes for producing tetrahydropyranyl-4-sulfonate and 4-aminotetrahydropyran compound
, World Intellectual Property Organization, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt
リファレンス
Rhodium-Catalyzed Atroposelective Click Cycloaddition of Azides and Alkynes
Zeng, Linwei; Li, Jiaming; Cui, Sunliang, Angewandte Chemie, 2022, 61(28),

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 16 h, rt
リファレンス
Preparation of pyridoindole compounds with ferroptosis inducing activity
, United States, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  24 h, rt
リファレンス
Preparation of quinazoline heterocyclic compounds as EGFR inhibitors for treating cancer
, World Intellectual Property Organization, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Solvents: Tetrahydrofuran ;  15 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Preparation of indolylalkylamide derivatives for use as positive allosteric modulators of nicotinic acetylcholine receptor
, World Intellectual Property Organization, , ,

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  16 h, 50 °C
リファレンス
Preparation of 2H-indazole derivatives and their use in the treatment of disease
, World Intellectual Property Organization, , ,

ごうせいかいろ 15

はんのうじょうけん
1.1 Solvents: Pyridine ;  0 °C; 0 °C → rt; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
1,2-Naphthoquinone derivative for treating metabolic syndrome and method for the preparation thereof
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ごうせいかいろ 16

はんのうじょうけん
1.1 Solvents: Pyridine ;  10 °C; 10 °C → rt; 18 h, rt
リファレンス
Optimization of 1,2,4-Triazole-Based p97 Inhibitors for the Treatment of Cancer
LaPorte, Matthew G.; Alverez, Celeste; Chatterley, Alexander; Kovaliov, Marina; Carder, Evan J. ; et al, ACS Medicinal Chemistry Letters, 2023, 14(7), 977-985

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Dabco Solvents: Dichloromethane ;  cooled; 1 h, rt
リファレンス
Fused heterocyclic compound as kinase inhibitor useful in treatment of kinase related diseases and its preparation
, World Intellectual Property Organization, , ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Solvents: Pyridine ;  0 °C → rt; 24 h, rt
リファレンス
Enantioselective Seleno-Michael Addition Reactions Catalyzed by a Chiral Bifunctional N-Heterocyclic Carbene with Noncovalent Activation
Li, En; Chen, Jiean; Huang, Yong, Angewandte Chemie, 2022, 61(23),

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 8 h, rt
リファレンス
Preparation of pyrimidine compounds as modulators of cystic fibrosis transmembrane regulators (CFTR)
, United States, , ,

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 16 h, rt
リファレンス
Preparation of pyridoindole compounds with ferroptosis inducing activity and methods of their use
, World Intellectual Property Organization, , ,

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Pyridine ;  0 °C; 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Preparation of naphthalene and isoquinoline derivatives for binding proprotein convertase subtilisin/kexin type 9 (PCSK9)
, World Intellectual Property Organization, , ,

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  10 °C; 10 °C → rt; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
リファレンス
Indazoles and azaindazoles as Btk inhibitors and their preparation
, World Intellectual Property Organization, , ,

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate Raw materials

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate Preparation Products

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:97986-34-0)Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate
A858599
清らかである:99%/99%
はかる:5g/25g
価格 ($):286.0/862.0